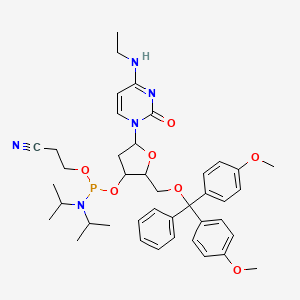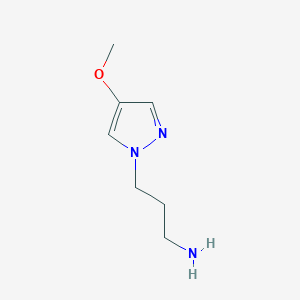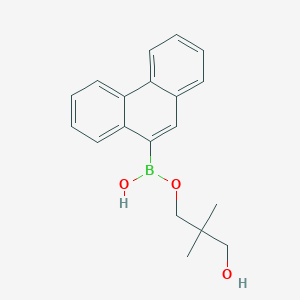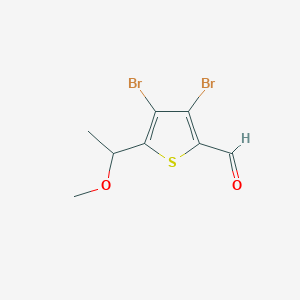
3,5-Dichlorothiophene-2,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichlorothiophene-2,4-dicarbaldehyde is a halogenated heterocyclic compound with the molecular formula C6H2Cl2O2S. This compound is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a thiophene ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: The synthesis typically begins with the halogenation of thiophene to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Formylation: The introduction of aldehyde groups at the 2 and 4 positions can be accomplished through a Vilsmeier-Haack reaction. This involves the reaction of the halogenated thiophene with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde groups can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: 3,5-Dichlorothiophene-2,4-dicarboxylic acid.
Reduction: 3,5-Dichlorothiophene-2,4-dimethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3,5-二氯噻吩-2,4-二甲醛在科学研究中有着广泛的应用:
化学: 它作为构建块用于合成更复杂的有机分子,包括药物和农用化学品。
生物学: 该化合物用于生物活性分子的开发以及作为生化测定中的探针。
医学: 正在研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 该化合物用于生产染料、聚合物和其他工业化学品。
作用机理
3,5-二氯噻吩-2,4-二甲醛发挥其作用的机制取决于其应用。在生物系统中,它可能与特定的分子靶标(如酶或受体)相互作用,导致生化途径的抑制或激活。醛基可以与蛋白质中亲核部位形成共价键,从而改变其功能。
类似化合物:
3,5-二溴噻吩-2,4-二甲醛: 结构类似,但用溴原子代替氯原子。
2,5-二氯噻吩-3-甲醛: 醛基的位置不同。
噻吩-2,4-二甲醛: 缺少卤原子,使其在某些化学反应中反应性较低。
独特性: 3,5-二氯噻吩-2,4-二甲醛的独特之处在于它同时存在氯原子和醛基,这赋予了它独特的反应性和合成应用的多功能性。它能够进行各种化学转化,使其成为合成多种化合物的宝贵中间体。
作用机制
The mechanism by which 3,5-Dichlorothiophene-2,4-dicarbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, altering their function.
相似化合物的比较
3,5-Dibromothiophene-2,4-dicarbaldehyde: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dichlorothiophene-3-carboxaldehyde: Differing in the position of the aldehyde groups.
Thiophene-2,4-dicarbaldehyde: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness: 3,5-Dichlorothiophene-2,4-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse compounds.
属性
分子式 |
C6H2Cl2O2S |
|---|---|
分子量 |
209.05 g/mol |
IUPAC 名称 |
3,5-dichlorothiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)6(8)11-4(5)2-10/h1-2H |
InChI 键 |
YRNHRZXRVMFXJX-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1=C(SC(=C1Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)


![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)

